N-Methyl-3-chlorophenethylamine: A Comprehensive Technical Guide
N-Methyl-3-chlorophenethylamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-3-chlorophenethylamine is a substituted phenethylamine derivative of interest in neuropharmacological research. Its structural similarity to other psychoactive compounds that modulate monoaminergic systems suggests its potential to interact with key neurotransmitter pathways in the central nervous system. This technical guide provides a detailed overview of the known physicochemical properties, proposed synthesis and analytical methodologies, and a postulated mechanism of action for N-Methyl-3-chlorophenethylamine, serving as a foundational resource for researchers in drug discovery and development.
Physicochemical Properties
Quantitative data for N-Methyl-3-chlorophenethylamine is limited in the public domain. The following table summarizes available and predicted physicochemical properties. It is important to note that the boiling point and pKa are predicted values for a structurally similar compound, (3-chlorophenyl)(phenyl)methylamine, and should be considered as estimates. Experimental determination of these properties is recommended for precise characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClN | --INVALID-LINK-- |
| Molecular Weight | 169.654 g/mol | --INVALID-LINK-- |
| Predicted Boiling Point | 327.8±27.0 °C | --INVALID-LINK--[1] |
| Predicted pKa | 8.06±0.10 | --INVALID-LINK--[1] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Synthesis: Reductive Amination of 3-Chlorophenylacetaldehyde
A plausible and widely used method for the synthesis of N-methylphenethylamines is reductive amination.[2][3][4][5] This approach involves the reaction of an appropriate aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of N-Methyl-3-chlorophenethylamine, 3-chlorophenylacetaldehyde would serve as the precursor, reacting with methylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine.
Materials:
-
3-Chlorophenylacetaldehyde
-
Methylamine (solution in a suitable solvent, e.g., THF or methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diatomaceous earth
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorophenylacetaldehyde (1 equivalent) in anhydrous DCM or DCE.
-
Add a solution of methylamine (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
In a separate flask, prepare a slurry of the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), in the same anhydrous solvent.
-
Slowly add the reducing agent slurry to the reaction mixture.
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Methyl-3-chlorophenethylamine.
-
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the identification and quantification of phenethylamine derivatives in various matrices.[6][7][8][9][10]
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample (e.g., in a biological matrix like urine or plasma), add an appropriate internal standard (e.g., a deuterated analog).
-
Adjust the pH of the sample to approximately 9-10 using a suitable buffer (e.g., ammonium chloride) and concentrated ammonium hydroxide.
-
Add an immiscible organic solvent (e.g., n-butyl chloride or ethyl acetate) and vortex thoroughly to extract the analyte.
-
Centrifuge to separate the layers and carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
For enhanced chromatographic performance, the dried extract can be derivatized using an agent like heptafluorobutyric anhydride (HFBA) or N-methyl-bis(trifluoroacetamide) (MBTFA).
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Instrumentation and Conditions (Representative):
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of phenethylamines and is particularly useful for complex matrices.
Sample Preparation: Sample preparation can follow a similar liquid-liquid extraction protocol as described for GC-MS, or alternatively, solid-phase extraction (SPE) can be employed for cleaner extracts. The final extract should be reconstituted in a solvent compatible with the mobile phase.
Instrumentation and Conditions (Representative):
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of mobile phase B.
-
Flow Rate: 0.4 mL/min.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for N-Methyl-3-chlorophenethylamine and the internal standard need to be determined by infusion experiments.
Postulated Pharmacological Profile
The pharmacological properties of N-Methyl-3-chlorophenethylamine have not been extensively characterized. However, based on its structural similarity to other substituted phenethylamines, a plausible mechanism of action can be postulated.
Mechanism of Action
Substituted phenethylamines are known to exert their effects by modulating monoaminergic neurotransmitter systems, including dopamine, norepinephrine, and serotonin.[11] The presence of a chlorine atom on the phenyl ring, as seen in compounds like p-chloroamphetamine, can confer selectivity towards the serotonin transporter (SERT).[12] It is therefore hypothesized that N-Methyl-3-chlorophenethylamine acts as a monoamine releasing agent and/or reuptake inhibitor, with a potential preference for the serotonergic system.
A key molecular target for many phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor that can modulate the activity of monoamine transporters.[13][14][15] Activation of TAAR1 by amphetamine-like substances can lead to a reduction in the firing rate of monoaminergic neurons and can also influence the trafficking and function of transporters like the dopamine transporter (DAT).
Postulated Signaling Pathway
The proposed signaling pathway for N-Methyl-3-chlorophenethylamine involves its interaction with both monoamine transporters and TAAR1 within a presynaptic neuron.
-
Entry into the Neuron: N-Methyl-3-chlorophenethylamine is presumed to enter the presynaptic neuron via monoamine transporters such as SERT and DAT.
-
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Once inside the neuron, it can disrupt the vesicular storage of monoamines by inhibiting VMAT2, leading to an increase in cytosolic monoamine concentrations.
-
Transporter-Mediated Efflux: The elevated cytosolic monoamine levels cause a reversal of the direction of transport by SERT and DAT, resulting in the non-vesicular release (efflux) of serotonin and dopamine into the synaptic cleft.
-
TAAR1 Activation: N-Methyl-3-chlorophenethylamine can also act as an agonist at intracellular TAAR1.
-
Modulation of Transporter Function: Activation of TAAR1 can initiate downstream signaling cascades, potentially involving protein kinase A (PKA) and protein kinase C (PKC), which can lead to the phosphorylation and subsequent internalization or reduced function of monoamine transporters, further contributing to increased synaptic monoamine levels.
-
Postsynaptic Receptor Activation: The increased concentration of serotonin and dopamine in the synapse leads to enhanced activation of their respective postsynaptic receptors, resulting in downstream signaling and the ultimate physiological and behavioral effects.
Conclusion
This technical guide provides a consolidated overview of the current understanding of N-Methyl-3-chlorophenethylamine. While some physicochemical data remains to be experimentally determined, the proposed synthetic and analytical methodologies offer a solid foundation for researchers. The postulated mechanism of action, centered on the modulation of monoamine transporters and activation of TAAR1, provides a framework for future pharmacological investigations. Further research is warranted to fully elucidate the properties and biological activity of this compound, which may hold potential for advancing our understanding of monoaminergic neurotransmission and the development of novel therapeutics.
References
- 1. (3-chlorophenyl)(phenyl)methylamine CAS#: 55095-14-2 [m.chemicalbook.com]
- 2. gctlc.org [gctlc.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 6. benchchem.com [benchchem.com]
- 7. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 8. benchchem.com [benchchem.com]
- 9. jfda-online.com [jfda-online.com]
- 10. scispace.com [scispace.com]
- 11. Methamphetamine - Wikipedia [en.wikipedia.org]
- 12. Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Case for TAAR1 as a Modulator of Central Nervous System Function [frontiersin.org]
- 14. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
